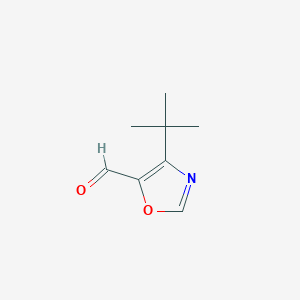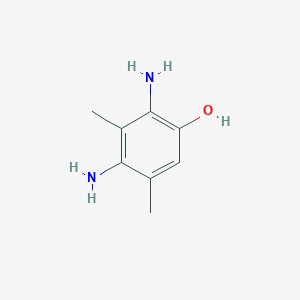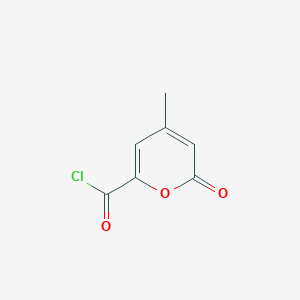
4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This particular compound is characterized by the presence of a carbonyl chloride group at the 6th position and a methyl group at the 4th position, along with an oxo group at the 2nd position. Pyran derivatives are known for their diverse biological activities and are used in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be achieved through several synthetic routes. . This method relies on the cyclization of dienones to form the pyran ring structure. Another approach involves multicomponent reactions (MCRs) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods offer high efficiency, atom economy, and green reaction conditions, making them suitable for industrial production.
Analyse Chemischer Reaktionen
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the carbonyl chloride group, leading to the formation of esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds and natural products . In biology, pyran derivatives are known for their antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development . In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, pyran derivatives are used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the pyran derivative.
Vergleich Mit ähnlichen Verbindungen
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be compared with other similar compounds, such as 2H-chromenes and other pyran derivatives. While 2H-chromenes are fused to aromatic rings and exhibit greater stability, 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is unique due to its specific substitution pattern and reactivity . Similar compounds include 2H-pyran-4-carboxylic acid, 2H-pyran-3,5-dione, and 2H-pyran-2,6-dicarboxylic acid. Each of these compounds has distinct chemical properties and biological activities, highlighting the diversity and versatility of pyran derivatives.
Eigenschaften
IUPAC Name |
4-methyl-6-oxopyran-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZBJFVDDDIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664623 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53891-39-7 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
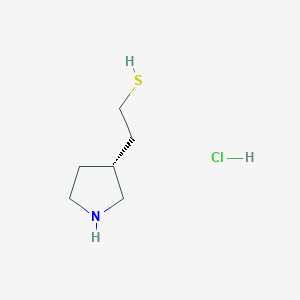
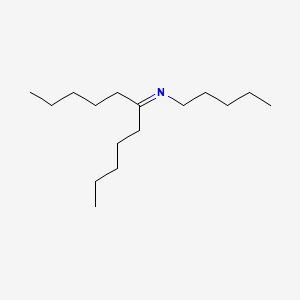
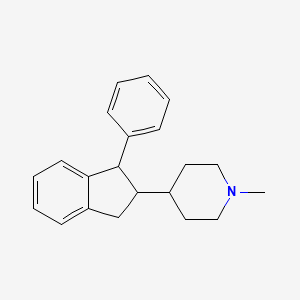
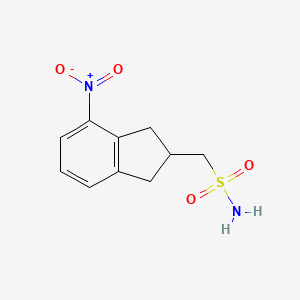
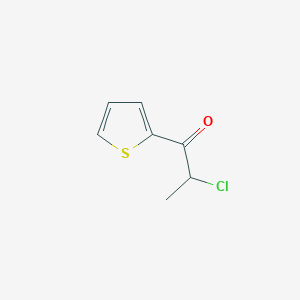
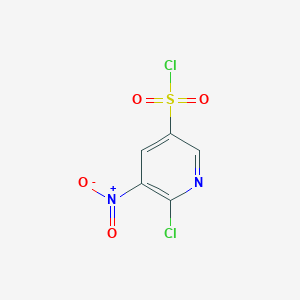


![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)
